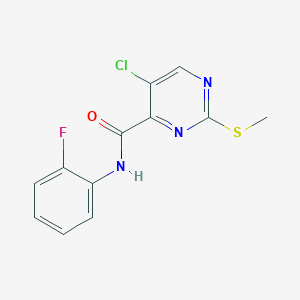
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in the growth and spread of cancer cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide targets a specific enzyme called interleukin-2-inducible T-cell kinase (ITK), which is involved in the activation of T-cells and other immune cells. By inhibiting ITK, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide can prevent the activation and proliferation of cancer cells, as well as suppress the immune response that supports tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of inflammatory cytokines, which are molecules that contribute to the development of autoimmune diseases and other inflammatory conditions. It can also modulate the activity of other kinases, which may have therapeutic implications for other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is that it is highly specific for ITK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, which means it can be administered orally and has a long half-life in the body. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
Zukünftige Richtungen
There are several potential future directions for the development of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide and other ITK inhibitors. One area of focus is the combination of ITK inhibitors with other drugs that target different signaling pathways in cancer cells. This approach may increase the efficacy of ITK inhibitors and reduce the risk of drug resistance. Another area of interest is the use of ITK inhibitors in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is ongoing research to identify biomarkers that can predict response to ITK inhibitors, which may help to identify patients who are most likely to benefit from this treatment.
Synthesemethoden
The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the formation of the pyrimidine ring, the introduction of the chloro and fluoro substituents, and the attachment of the carboxamide group. The process requires the use of various reagents and catalysts, and involves several purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the activity of signaling pathways that are critical for cancer cell survival.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXRUYXZKJOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
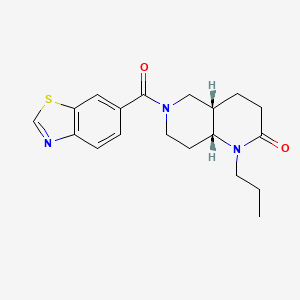
![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)
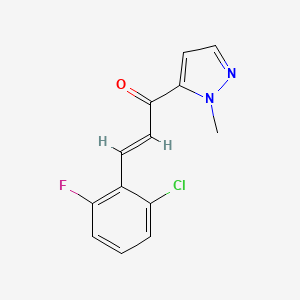
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)
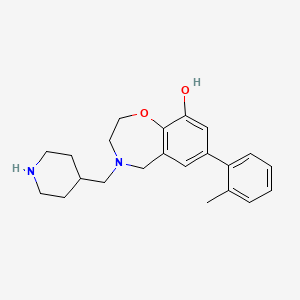
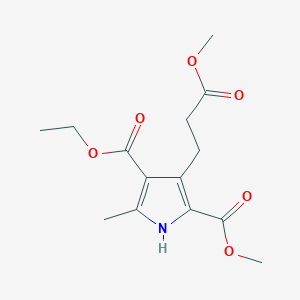
![N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)